molecular formula C12H16BrNO B7872854 2-(4-Bromo-phenoxymethyl)-piperidine

2-(4-Bromo-phenoxymethyl)-piperidine

Cat. No.: B7872854
M. Wt: 270.17 g/mol
InChI Key: ZDWZZFKSTADWNB-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenoxymethyl)-piperidine is a piperidine derivative featuring a phenoxymethyl group substituted at the 2-position of the piperidine ring, with a bromine atom at the para position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Piperidine derivatives are widely studied for their pharmacological activities, including interactions with neuronal receptors and enzyme inhibition.

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWZZFKSTADWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-phenol with piperidine in the presence of a suitable base. One common method includes the use of sodium hydride as a base in dimethylformamide (DMF) solvent . The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxymethyl group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • The compound is frequently utilized as a precursor for synthesizing more complex organic molecules. It can undergo several chemical reactions, including substitution, oxidation, and reduction, which are essential for creating various derivatives with different functional groups. For instance, the bromine atom in 2-(4-Bromo-phenoxymethyl)-piperidine can be substituted with other nucleophiles under specific conditions, allowing for the development of new compounds with tailored properties .

Reactions and Mechanisms

  • Typical reactions include:
    • Substitution Reactions : Utilizing sodium hydride in DMF as a base.
    • Oxidation : Using potassium permanganate or other oxidizing agents.
    • Reduction : Employing lithium aluminum hydride or similar reducing agents.

The outcomes of these reactions can yield various derivatives that are crucial for further research and application in chemical synthesis.

Biological Applications

Potential Antimicrobial and Antifungal Properties

  • Research indicates that this compound exhibits significant biological activity. It has been investigated for its antimicrobial properties against various pathogens, showing effectiveness comparable to established antibiotics .

Cancer Research

  • The compound has shown promise in anticancer studies, particularly against ovarian and breast cancer cell lines. For example, it demonstrated significant antiproliferative activity with IC50 values of 0.29 μM against OVCAR-4 ovarian cancer cells and 0.35 μM against MDA-MB-468 breast cancer cells . The mechanism appears to involve the inhibition of key pathways related to cancer cell proliferation, such as VEGFR-2 phosphorylation and STAT3 transcription factor activity .

Medicinal Applications

Therapeutic Potential

  • The compound is being explored for its therapeutic effects in treating conditions such as ischemia, migraine, and epilepsy. Its structural features allow it to act selectively on brain cells, potentially providing a novel approach to managing these conditions without the side effects associated with traditional calcium antagonists .

Drug Development

  • As a precursor for drug development, this compound serves as a valuable scaffold for designing new therapeutic agents. Its ability to modulate interactions with various biological targets makes it an attractive candidate for further pharmacological exploration .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties facilitate the production of compounds that are essential in various applications ranging from pharmaceuticals to agrochemicals .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of ovarian and breast cancer cell lines (IC50 = 0.29 μM)
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Therapeutic ApplicationsPotential use in treating ischemia and migraine

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenoxymethyl)-piperidine involves its interaction with specific molecular targets. The phenoxymethyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

SAR Trends : Small alkyl groups on the piperidine nitrogen optimize potency, while bulkier groups improve metabolic stability but reduce receptor engagement .

Halogen Interactions : Bromine’s electron-withdrawing effects enhance electrophilic reactivity, critical in displacement reactions and receptor binding .

Synthetic Flexibility: Piperidine’s conformational flexibility allows diverse substitutions (e.g., phenoxymethyl, biphenyl esters) without drastic affinity loss, as seen in docking studies .

Biological Activity

2-(4-Bromo-phenoxymethyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxy group and a bromine atom. The presence of these functional groups contributes to its unique biological activity, particularly in modulating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound is believed to exert its effects by binding to these targets, thereby modulating their activity and leading to various biological responses. This interaction can result in alterations in cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Biological Activity Overview

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane integrity and activating caspases, leading to programmed cell death .
  • Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
  • Neuroprotective Effects : The phenoxy group in the structure has been associated with neuroprotective properties, particularly in models of neurodegeneration .

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study demonstrated that related phenoxyalkylpiperidines exhibited significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.29 µM against ovarian cancer cells, indicating a potent effect compared to standard treatments .
  • Mechanistic Insights :
    • The mechanism by which similar compounds induce apoptosis involves the release of cytochrome c from mitochondria, which activates caspases (caspase-3 and caspase-9), leading to cell death . This pathway emphasizes the importance of mitochondrial integrity in cancer therapy.
  • Inflammation Studies :
    • In models assessing inflammatory responses, compounds structurally related to this compound were tested for their ability to modulate neutrophil influx and cytokine production. Results indicated that certain derivatives could significantly reduce inflammatory markers, suggesting potential use in treating inflammatory diseases .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Model Reference
Antiproliferative0.29OVCAR-4 (ovarian cancer)
Antiproliferative0.35MDA-MB-468 (breast cancer)
Inhibition of VEGF85% reductionOVCAR-4 (in vitro)
Neutrophil influxNot detectedInflammatory model

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-phenoxymethyl)-piperidine, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically employs Knoevenagel condensation, using piperidine as a catalyst, to couple substituted benzaldehydes with cyanoacetate esters. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of 4-bromo-phenoxybenzaldehyde to isopropyl cyanoacetate, with 0.5–1.0 mol% piperidine catalyst .
  • Solvent System : Toluene or dichloromethane under reflux (80–110°C), followed by aqueous workup (e.g., NaOH washes) to remove unreacted starting materials .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires precise temperature control and catalyst loading .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the phenoxymethyl-piperidine backbone. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene (δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm ≥99% purity. Retention times are compared against commercial standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 310.04 for C12_{12}H15_{15}BrNO) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to H315 (skin irritation) and H319 (eye damage) risks. Work in a fume hood to avoid inhalation (H335) .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N2_2) to prevent bromine displacement or hydrolysis. Avoid contact with oxidizing agents (P220 precaution) .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing by-products like dehalogenated derivatives?

Methodological Answer:

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DMAP) to enhance regioselectivity. Evidence shows piperidine derivatives reduce side reactions in analogous syntheses .
  • Inert Atmosphere : Conduct reactions under argon to suppress bromine loss via radical pathways.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., debrominated products). Adjust stoichiometry or reaction time to suppress their formation .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Assay Replication : Validate receptor-binding results (e.g., 5-HT7_7R affinity) using both radioligand displacement (Ki_i values) and functional assays (cAMP modulation) .
  • Structural Analog Comparison : Compare activity with 4-methoxyphenyl-piperidine derivatives to isolate the bromophenoxy moiety’s contribution. Piperidine scaffolds often show enhanced metabolic stability over piperazine analogs .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability in IC50_{50} measurements .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in targets like serotonin receptors. Focus on piperidine ring interactions with hydrophobic pockets .
  • QSAR Analysis : Build regression models correlating substituent electronegativity (e.g., bromine vs. chlorine) with logP and IC50_{50} values. Prioritize derivatives with ClogP <3 for improved bioavailability .
  • ADMET Prediction : SwissADME or ADMETLab2.0 assess toxicity risks (e.g., hERG inhibition) early in the design phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.